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Compound of Interest

Compound Name: BPR1J-097 Hydrochloride

Cat. No.: B10787299

For Researchers, Scientists, and Drug Development Professionals

Acute Myeloid Leukemia (AML) remains a challenging malignancy to treat, with significant
research efforts focused on developing targeted therapies. A key molecular target in a subset of
AML patients is the Fms-like tyrosine kinase 3 (FLT3) receptor. This guide provides a detailed,
data-driven comparison of two FLT3 inhibitors: BPR1J-097 hydrochloride, a novel
investigational agent, and midostaurin, an FDA-approved first-line treatment for newly
diagnosed FLT3-mutated AML.

At a Glance: Key Differences

Feature BPR1J-097 Hydrochloride Midostaurin

Development Stage Preclinical Clinically Approved

Multi-kinase inhibitor (FLT3,

Target Specificity Potent FLT3 inhibitor KIT. VEGFR2, etc.)
, , etc.

o o First-line for FLT3-mutated
Clinical Use Investigational )
AML with chemotherapy

Quantitative Data Summary

The following tables summarize the available quantitative data for BPR1J-097 hydrochloride
and midostaurin, focusing on their in vitro and in vivo efficacy. It is important to note that a
direct head-to-head comparative study under identical experimental conditions is not yet
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available in the published literature. The data presented here are compiled from separate
studies and should be interpreted with this consideration.

: : hibi .

Compound Target IC50 (nM) Reference
BPR1J-097

_ FLT3-WT 11+7 [1]
Hydrochloride
Midostaurin (PKC412)  FLT3 Potent Inhibition [2]

IC50: Half-maximal inhibitory concentration.

: lular Effi i h Inhihition)

Compound AML Cell Line GC50 (nM) Reference
BPR1J-097

_ MOLM-13 (FLT3-ITD) 21+7 [1]
Hydrochloride
BPR1J-097

_ MV4-11 (FLT3-ITD) 46 + 14 [1]
Hydrochloride

GC50: Half-maximal growth concentration.

In Vivo Efficacy

Compound Animal Model Key Findings Reference

Dose-dependent

tumor growth

BPR1J-097 Murine xenograft o
) inhibition. Appeared [1]

Hydrochloride (MOLM-13) o
more efficacious than
ABT-869.
Data from direct

) ) comparative in vivo
Midostaurin - -

studies with BPR1J-

097 is not available.
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Mechanism of Action and Signaling Pathways

Both BPR1J-097 hydrochloride and midostaurin exert their anti-leukemic effects by inhibiting
the FLT3 signaling pathway, which is constitutively activated in a subset of AML patients,
leading to uncontrolled cell proliferation and survival. However, their kinase selectivity differs

significantly.

BPR1J-097 Hydrochloride is a potent and selective inhibitor of FLT3. Its mechanism is
centered on blocking the autophosphorylation of the FLT3 receptor, thereby inhibiting
downstream signaling cascades, primarily the STAT5 pathway.

Midostaurin, in contrast, is a multi-kinase inhibitor. While it effectively inhibits FLT3, it also
targets other receptor tyrosine kinases, including KIT and VEGFR2. This broader activity may
contribute to its clinical efficacy but also to its side-effect profile.

Below are diagrams illustrating the targeted signaling pathways.
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ibi Cytoplasm
BPR1J-097 Inhibits | Cell Membrane
_______________ -
FLTS Receptor Activares STATS PhOSDhorylatlon > p-STATS Promotes Cell Prolift_?ration
& Survival
e

Prepare Reagents:
- Recombinant FLT3 Kinase
- Kinase Buffer
- ATP
- Substrate (e.g., polypeptide)

'

Incubate kinase, substrate,
and inhibitor (BPR1J-097 or Midostaurin)

!

Initiate reaction with ATP

'

Detect kinase activity
(e.g., phosphorylation of substrate)

!

Analyze data and calculate IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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